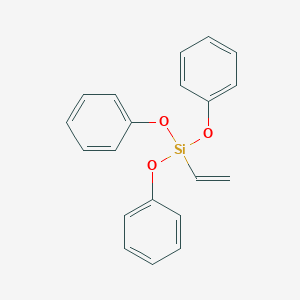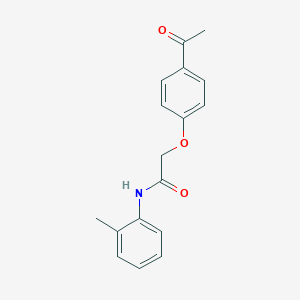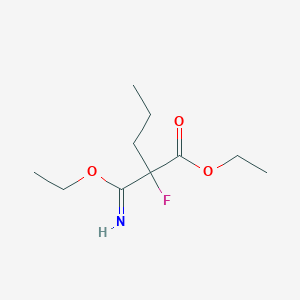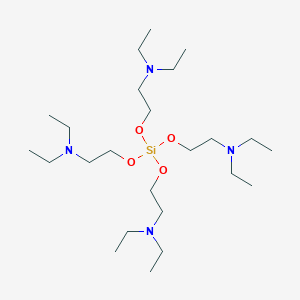
Silane, tetrakis(2-diethylaminoethoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, tetrakis(2-diethylaminoethoxy)-, also known as TDEAEO-silane, is a chemical compound that is widely used in scientific research. It is a silane coupling agent that is used to modify the surface of materials to improve their adhesion, dispersion, and compatibility with other materials. TDEAEO-silane has many potential applications in various fields such as materials science, biochemistry, and nanotechnology.
作用机制
The mechanism of action of Silane, tetrakis(2-diethylaminoethoxy)-e involves the formation of covalent bonds between the silane moiety and the surface of the material. This improves the adhesion and compatibility of the material with other materials. Silane, tetrakis(2-diethylaminoethoxy)-e can also form hydrogen bonds with biomolecules such as proteins and nucleic acids, which can be used for bioconjugation and drug delivery applications.
生化和生理效应
Silane, tetrakis(2-diethylaminoethoxy)-e has been shown to have low toxicity and biocompatibility in vitro and in vivo studies. It does not cause significant cytotoxicity or inflammation in cells and tissues. Silane, tetrakis(2-diethylaminoethoxy)-e can also improve the stability and biocompatibility of nanoparticles and biomolecules in biological environments.
实验室实验的优点和局限性
The advantages of using Silane, tetrakis(2-diethylaminoethoxy)-e in lab experiments include its versatility, low toxicity, and biocompatibility. It can be used to modify a wide range of materials and biomolecules for various applications. However, the limitations of using Silane, tetrakis(2-diethylaminoethoxy)-e include its sensitivity to moisture and the need for careful handling to avoid contamination.
未来方向
There are many potential future directions for the use of Silane, tetrakis(2-diethylaminoethoxy)-e in scientific research. Some of these include:
1. Development of new Silane, tetrakis(2-diethylaminoethoxy)-e derivatives with improved properties such as water solubility and stability.
2. Application of Silane, tetrakis(2-diethylaminoethoxy)-e for the functionalization of biomolecules such as antibodies and enzymes for diagnostic and therapeutic applications.
3. Use of Silane, tetrakis(2-diethylaminoethoxy)-e for the surface modification of 3D printed materials for tissue engineering and regenerative medicine applications.
4. Investigation of the mechanism of action of Silane, tetrakis(2-diethylaminoethoxy)-e on the surface of materials and biomolecules using advanced analytical techniques such as X-ray photoelectron spectroscopy and nuclear magnetic resonance.
5. Development of new methods for the synthesis of Silane, tetrakis(2-diethylaminoethoxy)-e with higher purity and yield.
In conclusion, Silane, tetrakis(2-diethylaminoethoxy)-e is a versatile and useful compound that has many potential applications in scientific research. Its ability to modify the surface of materials and biomolecules makes it a valuable tool for various fields such as materials science, biochemistry, and nanotechnology. Further research and development of Silane, tetrakis(2-diethylaminoethoxy)-e and its derivatives can lead to new and innovative applications in the future.
合成方法
The synthesis of Silane, tetrakis(2-diethylaminoethoxy)-e involves the reaction of tetraethoxysilane with 2-diethylaminoethanol in the presence of an acid catalyst. The reaction proceeds through a hydrolysis and condensation process to form the final product. The purity and yield of Silane, tetrakis(2-diethylaminoethoxy)-e can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.
科学研究应用
Silane, tetrakis(2-diethylaminoethoxy)-e has been used in various scientific research applications such as surface modification, bioconjugation, and drug delivery. It can be used to modify the surface of materials such as glass, metal, and polymers to improve their adhesion and compatibility with other materials. Silane, tetrakis(2-diethylaminoethoxy)-e can also be used to functionalize nanoparticles and biomolecules for targeted drug delivery and imaging applications.
属性
CAS 编号 |
18867-06-6 |
|---|---|
产品名称 |
Silane, tetrakis(2-diethylaminoethoxy)- |
分子式 |
C24H56N4O4Si |
分子量 |
492.8 g/mol |
IUPAC 名称 |
tetrakis[2-(diethylamino)ethyl] silicate |
InChI |
InChI=1S/C24H56N4O4Si/c1-9-25(10-2)17-21-29-33(30-22-18-26(11-3)12-4,31-23-19-27(13-5)14-6)32-24-20-28(15-7)16-8/h9-24H2,1-8H3 |
InChI 键 |
NQESJUSXUOPEDI-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCO[Si](OCCN(CC)CC)(OCCN(CC)CC)OCCN(CC)CC |
规范 SMILES |
CCN(CC)CCO[Si](OCCN(CC)CC)(OCCN(CC)CC)OCCN(CC)CC |
其他 CAS 编号 |
18867-06-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




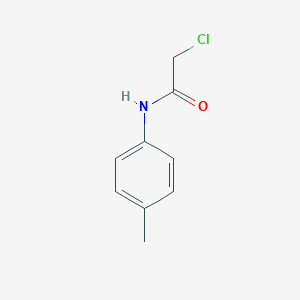
![N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B103441.png)
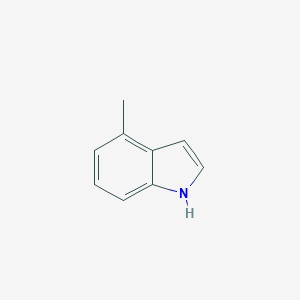
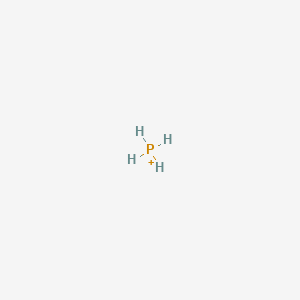
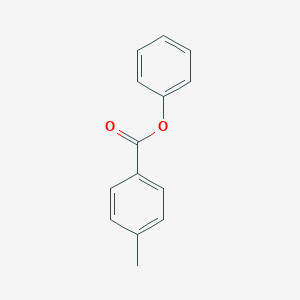
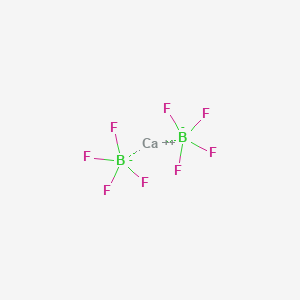
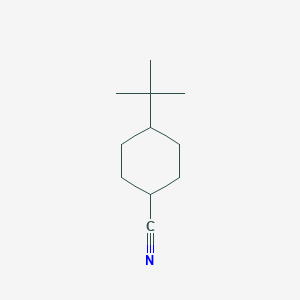
![Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B103461.png)
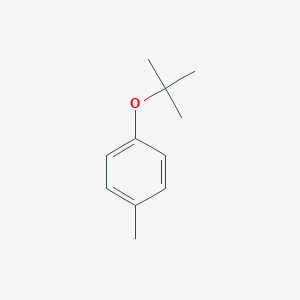
![[(1S,2S,5S,7S,11R,14R,15R,17R)-2,6,6,11,15-Pentamethyl-14-[(2R)-6-methylheptan-2-yl]-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-9-en-5-yl] acetate](/img/structure/B103466.png)
